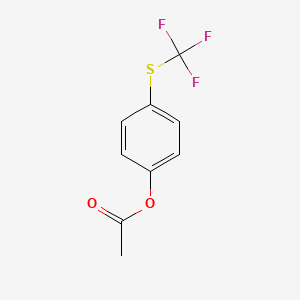

4-(Trifluoromethylthio)phenyl acetate

Description

Properties

IUPAC Name |

[4-(trifluoromethylsulfanyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCMBPVCMOFCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Trifluoromethylthio)phenol

The trifluoromethylthio group (-SCF₃) is introduced via nucleophilic substitution using N-(trifluoromethylthio)phthalimide as the electrophilic reagent. In a representative procedure:

-

Substrate : 4-Bromophenol (1.0 equiv) reacts with N-(trifluoromethylthio)phthalimide (1.2–1.5 equiv) in tetrahydrofuran (THF)/acetonitrile (CH₃CN) (1:1 v/v).

-

Base : Triethylamine (TEA, 0.2–0.5 equiv) facilitates deprotonation and activates the aromatic ring.

-

Conditions : Continuous flow reactors (50–500 μL PTFE coils) at 30–60°C with residence times of 1.3–14 minutes achieve 50–70% conversion.

Key Data:

Acetylation of 4-(Trifluoromethylthio)phenol

The phenol intermediate is acetylated using acetic anhydride under catalytic conditions:

-

Reagents : Acetic anhydride (1.2 equiv), dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM).

-

Workup : Quenching with aqueous NaHCO₃, followed by extraction with ethyl acetate (EtOAc) and drying over Na₂SO₄.

Continuous Flow Telescoped Synthesis

Integrated Trifluoromethylthiolation and Acetylation

A telescoped process combines aromatic substitution and acetylation in a single flow system:

-

Step 1 : Condensation of 4-bromophenylacetic acid with 3-phenylpyrazole (1.05 equiv) using EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) in THF/CH₃CN (1:1).

-

Step 2 : Trifluoromethylthiolation with N-(trifluoromethylthio)phthalimide (1.5 equiv) and TEA (0.5 equiv) at 30°C (14 min residence time).

-

Step 3 : In-line acetylation with acetic anhydride (1.3 equiv) and DMAP (0.1 equiv) at 25°C.

Performance Metrics:

Comparative Analysis of Methodologies

Efficiency and Scalability

Industrial Considerations

-

Cost : N-(trifluoromethylthio)phthalimide remains expensive ($120–150/g), favoring flow systems for reagent conservation.

-

Safety : Anhydrous conditions and controlled temperatures in flow reactors mitigate risks associated with exothermic reactions.

Challenges and Optimization Strategies

Hydrolytic Sensitivity

The trifluoromethylthio group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include:

Stereochemical Control

Racemization at the α-carbon of acetate intermediates is minimized by:

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)phenyl acetate undergoes various types of chemical reactions, including:

Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetate group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(Trifluoromethylthio)phenyl acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)phenyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The acetate group can undergo hydrolysis to release the active phenol, which can then exert its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 4-(Trifluoromethylthio)phenyl Acetate and Analogs

¹Inferred from the high solubility of Toltrazuril in DMSO (85 mg/mL) .

Key Observations :

Structural Analogues and Patent Landscape

- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)phenyl acetate (CAS [50594-77-9]) incorporates chlorine and trifluoromethyl groups, offering enhanced herbicidal activity but lower solubility than this compound .

- Ethyl 4-(trifluoromethyl)phenyl acetate (CAS [721-63-1]) is a commercial reagent with applications in organic synthesis, though its -CF₃ group is less lipophilic than -SCF₃ .

Q & A

Q. What are the standard methods for synthesizing 4-(Trifluoromethylthio)phenyl acetate from its precursor, 4-(Trifluoromethylthio)phenol?

A common approach involves acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride. The reaction typically proceeds under mild acidic or basic conditions (e.g., pyridine as a base to neutralize HCl byproducts). Purification via column chromatography or recrystallization ensures high yield and purity. Kinetic studies suggest optimal temperatures between 20–40°C to avoid side reactions .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on spectroscopic techniques:

- NMR : H and C NMR identify the acetate methyl group ( ppm) and trifluoromethylthio-substituted aromatic protons ( ppm).

- IR : Strong ester C=O stretching () and C-F vibrations () confirm functional groups.

- X-ray crystallography (for crystalline derivatives) provides bond-length data and spatial arrangement, as seen in related trifluoromethylthio compounds .

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis purification often employs:

- Distillation : For thermally stable batches under reduced pressure.

- Recrystallization : Using solvents like ethyl acetate/hexane mixtures.

- Column chromatography : Silica gel with a gradient of ethyl acetate in hexane (10–30% v/v) .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of the -SCF group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In SN2 reactions, steric hindrance from the bulky substituent reduces reaction rates. Computational studies (DFT) can model transition states to predict regioselectivity, as demonstrated in related aryl acetate systems .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC (Minimum Inhibitory Concentration).

- Enzyme inhibition studies : Fluorescence-based assays to assess interactions with target enzymes (e.g., acetylcholinesterase).

- Membrane disruption assays : Liposome leakage studies to evaluate membrane permeability effects, as seen in organophosphate analogs .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Systematic optimization is critical:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify key factors affecting yield.

- Kinetic profiling : Monitor reaction progress via in situ FTIR or HPLC to detect intermediates or byproducts.

- Cross-validation : Compare results with structurally similar compounds, such as 4-(Trifluoromethoxy)phenyl acetate, to isolate substituent-specific effects .

Q. What advanced spectroscopic techniques are employed to study the stability of this compound under varying pH conditions?

- LC-MS/MS : Tracks degradation products (e.g., hydrolysis to 4-(Trifluoromethylthio)phenol) in real-time.

- Variable-temperature NMR : Assesses conformational changes and thermal stability.

- Raman spectroscopy : Detects subtle structural shifts in acidic/basic environments .

Methodological Notes

- Avoided sources : Data from () was excluded per user guidelines.

- Data tables : While explicit tables are not provided here, researchers should include yields, spectroscopic data, and assay results in publications for reproducibility.

- Ethical compliance : Ensure all biological studies adhere to institutional safety protocols, especially when handling fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.